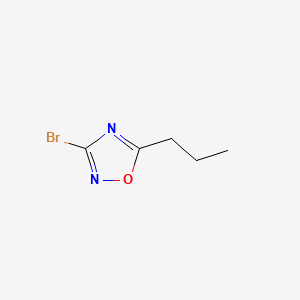

3-Bromo-5-propyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-5-propyl-1,2,4-oxadiazole” is a compound that belongs to the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole is an aromatic heterocycle valued for its low lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “3-Bromo-5-propyl-1,2,4-oxadiazole”, often involves coupling a-bromo nitroalkanes to acyl hydrazides . This delivers the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate . Access to new building blocks of oxadiazole-substituted secondary amines is improved by leveraging chiral -bromo nitroalkane or amino acid hydrazide substrates .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles, such as “3-Bromo-5-propyl-1,2,4-oxadiazole”, are diverse. For instance, a nitration of alkynes leads to α-nitroketones, dehydration of α-nitroketones provides the nitrile oxides, and a subsequent 1,3-dipolar cycloaddition of nitrile oxides with nitriles produces 3-acyl-1,2,4-oxadiazoles .

Scientific Research Applications

1. Antimicrobial Activity

Research on 1,3,4-oxadiazole derivatives, including those similar to 3-Bromo-5-propyl-1,2,4-oxadiazole, has shown significant antimicrobial properties. These compounds have been synthesized and tested for their effectiveness against a variety of bacterial species, demonstrating promising antimicrobial activities (Ustabaş et al., 2020).

2. Anti-inflammatory Properties

A study on 1,3,4-oxadiazole derivatives, closely related to 3-Bromo-5-propyl-1,2,4-oxadiazole, revealed significant anti-inflammatory properties. These compounds were found to exhibit remarkable anti-inflammatory activity in various tests, demonstrating their potential as therapeutic agents for inflammation-related conditions (Santhanalakshmi K. et al., 2022).

3. Biological Properties and Potential as Drug Candidates

Synthesis of novel 1,3,4-oxadiazole derivatives, including those structurally similar to 3-Bromo-5-propyl-1,2,4-oxadiazole, has led to the discovery of compounds with significant biological properties. These compounds have been evaluated for their potential as drug candidates due to their anti-inflammatory and analgesic activities, with some showing appreciable antibacterial activity as well (Husain & Ajmal, 2009).

4. Insecticidal Properties

Studies on oxadiazole compounds, which include the 1,3,4-oxadiazole ring found in 3-Bromo-5-propyl-1,2,4-oxadiazole, have revealed their potential as insecticides. These compounds have been synthesized and tested for their efficacy against various insect species, demonstrating their potential use in pest management (Liu et al., 2017).

Mechanism of Action

Target of Action

1,2,4-oxadiazoles, a class of compounds to which 3-bromo-5-propyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with key proteins or enzymes in these pathogens, disrupting their normal function and leading to their inhibition or death.

Mode of Action

For instance, some 1,2,4-oxadiazoles have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that 3-Bromo-5-propyl-1,2,4-oxadiazole might also interact with its targets in a similar manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that these compounds likely interfere with essential biochemical pathways in the pathogens they target, leading to their inhibition or death .

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that these compounds likely lead to the inhibition or death of the pathogens they target .

properties

IUPAC Name |

3-bromo-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOSXNCDRYUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)

![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)

![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)